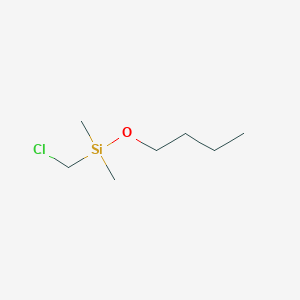
Butoxy(chloromethyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butoxy(chloromethyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ClOSi. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butoxy(chloromethyl)dimethylsilane can be synthesized through the reaction of chloromethyl(dimethyl)silane with butanol under controlled conditions. The reaction typically involves the use of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butoxy(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: It can undergo condensation reactions to form siloxane bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.
Condensation: Acid or base catalysts are used to facilitate condensation reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Substitution: Various substituted silanes.
Condensation: Siloxane polymers.
Wissenschaftliche Forschungsanwendungen
Butoxy(chloromethyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: The compound is used in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of butoxy(chloromethyl)dimethylsilane involves the reactivity of the chloromethyl and butoxy groups. The chloromethyl group can undergo nucleophilic substitution, while the butoxy group can participate in condensation reactions. These reactions enable the compound to form various derivatives and polymers with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromethyl(dimethyl)silane
- Butoxy(trimethyl)silane
- Allyl(chloromethyl)dimethylsilane
Uniqueness
Butoxy(chloromethyl)dimethylsilane is unique due to the presence of both chloromethyl and butoxy groups, which provide it with distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various applications compared to its similar counterparts.
Eigenschaften
CAS-Nummer |
14032-21-4 |
|---|---|
Molekularformel |
C7H17ClOSi |
Molekulargewicht |
180.75 g/mol |
IUPAC-Name |
butoxy-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C7H17ClOSi/c1-4-5-6-9-10(2,3)7-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
YRAWOQJODZMFJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCO[Si](C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


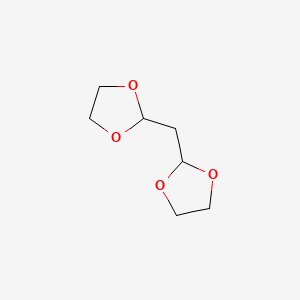

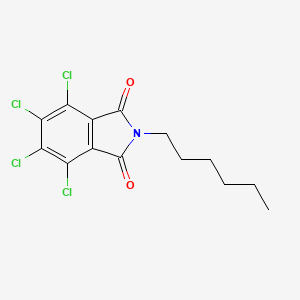
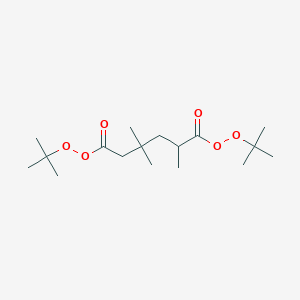
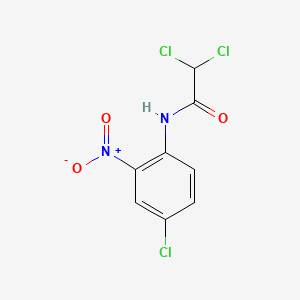
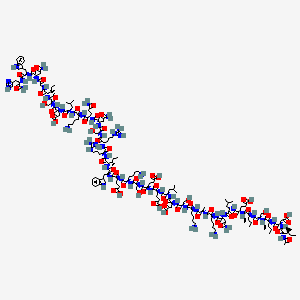
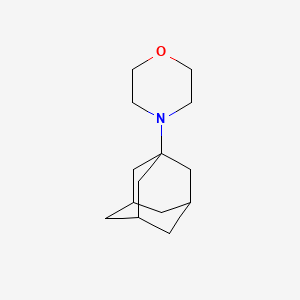
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)
![1-ethyl-7-nitro-1H-benzo[d]imidazole](/img/structure/B13738810.png)
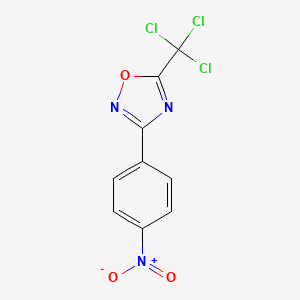
![ethyl (3E)-3-[(E)-1,4-dimethoxybutan-2-ylidenehydrazinylidene]butanoate](/img/structure/B13738819.png)

![2-[(4-Tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13738826.png)
![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)
